Zolantidine
Zolantidine
N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]-1,3-benzothiazol-2-amine is a member of piperidines.
Brand Name:
Vulcanchem
CAS No.:
104076-38-2
VCID:
VC20751987
InChI:
InChI=1S/C22H27N3OS/c1-4-13-25(14-5-1)17-18-8-6-9-19(16-18)26-15-7-12-23-22-24-20-10-2-3-11-21(20)27-22/h2-3,6,8-11,16H,1,4-5,7,12-15,17H2,(H,23,24)
SMILES:
C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC3=NC4=CC=CC=C4S3
Molecular Formula:
C22H27N3OS
Molecular Weight:
381.5 g/mol
Zolantidine
CAS No.: 104076-38-2
Cat. No.: VC20751987
Molecular Formula: C22H27N3OS
Molecular Weight: 381.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]-1,3-benzothiazol-2-amine is a member of piperidines. |
|---|---|
| CAS No. | 104076-38-2 |
| Molecular Formula | C22H27N3OS |
| Molecular Weight | 381.5 g/mol |
| IUPAC Name | N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]-1,3-benzothiazol-2-amine |
| Standard InChI | InChI=1S/C22H27N3OS/c1-4-13-25(14-5-1)17-18-8-6-9-19(16-18)26-15-7-12-23-22-24-20-10-2-3-11-21(20)27-22/h2-3,6,8-11,16H,1,4-5,7,12-15,17H2,(H,23,24) |
| Standard InChI Key | KUBONGDXTUOOLM-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC3=NC4=CC=CC=C4S3 |
| Canonical SMILES | C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC3=NC4=CC=CC=C4S3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator